molecular formula C10H11BrFN B1517593 [(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 1019484-07-1

[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine

Cat. No. B1517593
M. Wt: 244.1 g/mol
InChI Key: GVJOQRHTQSFLBX-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluorophenyl)methylamine” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(5-Bromo-2-fluorophenyl)methylamine”.



Molecular Structure Analysis

The molecular structure analysis of “(5-Bromo-2-fluorophenyl)methylamine” is not available in the retrieved data.



Chemical Reactions Analysis

The specific chemical reactions involving “(5-Bromo-2-fluorophenyl)methylamine” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Bromo-2-fluorophenyl)methylamine” are not provided in the available resources.


Scientific Research Applications

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, though not directly mentioning the target compound, provides insights into the nature of noncovalent interactions in molecules with halogen substitutions such as bromine and fluorine. Their findings reveal that halogenated compounds participate in significant intra- and intermolecular interactions, offering a basis for understanding the behavior of “(5-Bromo-2-fluorophenyl)methylamine” in various environments (El-Emam et al., 2020).

Fluorescent and Colorimetric pH Probe Development

Research by Diana et al. (2020) on a new fluorescent and colorimetric pH probe highlights the application of halogenated compounds in developing sensors for monitoring pH levels in different settings. Although it focuses on a different chemical entity, the principles of solubility and colorimetric response in halogenated compounds could relate to potential applications of the target compound in sensor development (Diana et al., 2020).

Catalytic Amination Reactions

A study on the selective amination of polyhalopyridines, including a compound with structural similarities to the target molecule, showcases the utility of halogenated compounds in facilitating catalytic reactions, which are crucial in pharmaceutical synthesis and material science (Jianguo Ji et al., 2003).

Anion Exchange Polymer Electrolytes

Kim et al. (2011) discuss the synthesis of guanidinium-functionalized anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, emphasizing the role of fluorophenyl compounds in creating materials with precise cation functionalities. This research could imply applications for the target compound in the development of advanced material technologies (Kim et al., 2011).

Antidepressive Activity Research

Yuan (2012) synthesized a compound structurally related to the target molecule and investigated its antidepressant activities, highlighting the potential of halogenated amines in developing new therapeutic agents (Yuan, 2012).

Safety And Hazards

The safety and hazards associated with “(5-Bromo-2-fluorophenyl)methylamine” are not specified in the available resources.


Future Directions

As for the future directions, it’s hard to predict without more specific information about the compound and its applications. However, given the interest in bromo and fluoro compounds in various fields of chemistry, it’s likely that further research could reveal interesting properties and potential applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consulting scientific literature or a chemistry professional may be beneficial.


properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h2-4,6,13H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJOQRHTQSFLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-fluorophenyl)methyl](prop-2-en-1-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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